N-(oxolan-2-ylmethyl)-3-[1-(1,2,5-thiadiazole-3-carbonyl)piperidin-4-yl]propanamide
Description
N-(oxolan-2-ylmethyl)-3-[1-(1,2,5-thiadiazole-3-carbonyl)piperidin-4-yl]propanamide is a synthetic organic compound that belongs to the class of amides
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-[1-(1,2,5-thiadiazole-3-carbonyl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c21-15(17-10-13-2-1-9-23-13)4-3-12-5-7-20(8-6-12)16(22)14-11-18-24-19-14/h11-13H,1-10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCQMAMKPKKRTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCC2CCN(CC2)C(=O)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxolan-2-ylmethyl)-3-[1-(1,2,5-thiadiazole-3-carbonyl)piperidin-4-yl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxolane ring: Starting from a suitable diol, cyclization can be achieved under acidic conditions.
Synthesis of the thiadiazole ring: This can be prepared from thiosemicarbazide and a suitable carboxylic acid derivative.
Formation of the piperidine ring: This can be synthesized via cyclization of a suitable amine and aldehyde.
Coupling reactions: The final compound can be obtained by coupling the oxolane, thiadiazole, and piperidine intermediates using amide bond formation techniques, such as using carbodiimides or other coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(oxolan-2-ylmethyl)-3-[1-(1,2,5-thiadiazole-3-carbonyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(oxolan-2-ylmethyl)-3-[1-(1,2,5-thiadiazole-3-carbonyl)piperidin-4-yl]propanamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(oxolan-2-ylmethyl)-3-[1-(1,2,5-thiadiazole-3-carbonyl)piperidin-4-yl]acetamide: Similar structure with an acetamide group instead of propanamide.
N-(oxolan-2-ylmethyl)-3-[1-(1,2,5-thiadiazole-3-carbonyl)piperidin-4-yl]butanamide: Similar structure with a butanamide group instead of propanamide.
Uniqueness
The uniqueness of N-(oxolan-2-ylmethyl)-3-[1-(1,2,5-thiadiazole-3-carbonyl)piperidin-4-yl]propanamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
